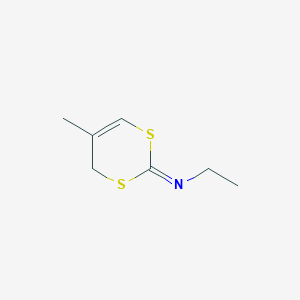
(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride typically involves the reaction of 2-benzoyl-4-chloroaniline with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of corresponding amides and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Aqueous solutions of acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl bromide: Similar in structure but with a bromine atom instead of chlorine.
(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl fluoride: Similar in structure but with a fluorine atom instead of chlorine.
(1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl iodide: Similar in structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of (1Z)-N-(2-Benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride lies in its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of the benzoyl and chlorophenyl groups, along with the imidoyl chloride functionality, makes it a versatile compound for various applications.
Propiedades
Número CAS |
59589-64-9 |
|---|---|
Fórmula molecular |
C15H10Cl3NO |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-chloroethanimidoyl chloride |
InChI |
InChI=1S/C15H10Cl3NO/c16-9-14(18)19-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
JUWFNKXDFIYZPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=C(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)


![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)

![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)


